REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.CO[CH:14](OC)[CH2:15][CH:16](OC)OC>C(O)C>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:16]=[CH:15][CH:14]=[N:11]2)=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
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Cl.COC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
The residue was diluted with saturated sodium bicarbonate (50 mL) and ethyl acetate (100 mL)
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous was extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
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Details
|
The combined organics were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |